molecular formula C12H13F3N4O B2732802 3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine CAS No. 2247102-36-7

3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine

Cat. No.: B2732802
CAS No.: 2247102-36-7
M. Wt: 286.258
InChI Key: CWNVFZWKEAEGPL-UHFFFAOYSA-N
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Description

“3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms . The compound also has a trifluoroethoxy group attached to it .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction . The crystallographic data for a related compound showed a molecular weight of 381.85, a triclinic crystal system, and a space group P -1 .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides involved C–C bond cleavage promoted by I2 and TBHP .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction . For a related compound, the 1H NMR and 13C NMR spectra were reported .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Research has demonstrated innovative approaches to synthesizing pyrazolo[3,4-b]pyridine derivatives, showing the versatility of these compounds in chemical synthesis. For instance, an efficient synthesis method for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

  • Functionalization and Complex Chemistry : Pyrazolopyridine derivatives have been utilized as ligands in coordination chemistry, contributing to the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Biological and Pharmaceutical Applications

  • Antimicrobial and Antioxidant Activities : Certain pyrazolopyridine derivatives have shown significant antimicrobial potentialities and antioxidant activities. Molecular docking studies suggest these compounds could act as inhibitors for specific enzymes, implicating their role in anticancer activity (Rizk et al., 2020).

  • Anticancer Agents : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds demonstrated promising bioactivity at micro molar concentrations, highlighting the potential therapeutic applications of these derivatives (Chavva et al., 2013).

Materials Science and Sensing Applications

  • Luminescent Materials : The synthesis of novel heteroleptic iridium(III) complexes with pyrazolopyridine derivatives as ancillary ligands has been explored for their application in polymer light-emitting diodes (PLEDs). These complexes exhibit high thermal stability and good electroluminescence performance, making them suitable for use in PLEDs (Tang et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, it was observed that a related compound could reduce the expression of COL1A1 in HSC-T6 cells, indicating that the deposition of extracellular matrix molecules was also reduced .

Future Directions

The future directions in the study of similar compounds involve the development of new synthetic methods and the exploration of their biological activities . The broad range of chemical and biological properties of these compounds makes them attractive targets for the development of new drugs .

Properties

IUPAC Name

3-pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O/c13-12(14,15)8-20-6-5-19-7-9(16)11(18-19)10-3-1-2-4-17-10/h1-4,7H,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNVFZWKEAEGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2N)CCOCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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